molecular formula C9H19F3O3Si B3030121 Triethoxy(3,3,3-trifluoropropyl)silane CAS No. 86876-45-1

Triethoxy(3,3,3-trifluoropropyl)silane

Cat. No.: B3030121
CAS No.: 86876-45-1
M. Wt: 260.33 g/mol
InChI Key: ZLGWXNBXAXOQBG-UHFFFAOYSA-N
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Description

Significance of Organosilane Chemistry in Interfacial Science and Engineering

Organosilane chemistry is foundational to interfacial science and engineering due to the unique dual reactivity of these compounds. dakenchem.comzmsilane.com Organosilanes act as molecular bridges, effectively connecting dissimilar materials, such as inorganic substrates and organic polymers. dakenchem.comnih.gov This capability stems from their general structure, which features a silicon atom bonded to both hydrolyzable groups (like alkoxy groups) and a non-hydrolyzable organic group. dakenchem.com

The hydrolyzable groups can react with hydroxyl groups present on the surface of inorganic materials like glass, metals, and ceramics, forming stable covalent bonds (M-O-Si, where M is a surface atom). Simultaneously, the organic functional group can interact with a polymer matrix, either through covalent bonding or physical entanglement. nbinno.com This coupling mechanism is crucial for enhancing adhesion at the interface, which in turn improves the mechanical properties, durability, and environmental resistance of composite materials. nbinno.comcapatue.com The ability of organosilanes to form a durable, water-resistant bond at the interface is a key factor in preventing degradation and extending the service life of advanced materials. capatue.com

The process of surface modification using organosilanes involves the hydrolysis of the alkoxy groups to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups on a substrate surface and with each other to form a stable, cross-linked siloxane (Si-O-Si) network on the surface. zmsilane.comnbinno.com This tailored surface chemistry is fundamental to a wide range of applications, including coatings, adhesives, sealants, and composite materials. dakenchem.com

Role of Fluorination in Tailoring Silane (B1218182) Reactivity and Material Performance

The introduction of fluorine into the organic group of an organosilane has a profound impact on its properties and the performance of the resulting materials. dtic.mil Fluorine is the most electronegative element, and its presence in a molecule creates a strong, stable carbon-fluorine (C-F) bond. iwaponline.com This imparts a number of desirable characteristics.

Fluorinated organosilanes are known to significantly lower the surface energy of materials, leading to surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). sinosil.comgelest.com This "easy-to-clean" or "anti-fouling" property is highly sought after for a variety of applications, from protective coatings to biomedical devices. sinosil.com The strong C-F bonds also contribute to enhanced chemical inertness and thermal stability, making fluorinated materials more resistant to harsh environments. dtic.mildakenchem.com

Furthermore, the presence of fluorinated groups can influence the reactivity of the silane. While the fundamental hydrolysis and condensation reactions of the silane headgroup remain the same, the fluorinated tail can affect the orientation and packing of the molecules at an interface, leading to highly ordered and robust surface layers. gelest.com This precise control over surface properties is a key advantage of using fluorinated silanes in advanced materials.

Overview of Triethoxy(3,3,3-trifluoropropyl)silane as a Key Precursor in Modern Materials

This compound stands out as a pivotal precursor in the synthesis of advanced fluorosilicone-based materials. This compound possesses the characteristic dual functionality of an organosilane, with three hydrolyzable ethoxy groups attached to the silicon atom and a stable, non-hydrolyzable 3,3,3-trifluoropropyl group.

The trifluoropropyl group provides the low surface energy, hydrophobicity, and chemical resistance typical of fluorinated compounds. innospk.com The triethoxy groups, upon hydrolysis, form reactive silanol intermediates that can bond to surfaces or self-condense to form a durable polysiloxane network. This makes this compound an excellent candidate for creating robust hydrophobic and protective coatings. innospk.com It is widely used as a surface modifier for materials like glass, metals, and polymers to improve adhesion and environmental resistance. innospk.com

In addition to surface modification, this silane is a key intermediate in the production of fluorosilicone fluids and elastomers. These materials are valued for their exceptional thermal stability, chemical resistance, and low surface tension, finding use in demanding sectors such as aerospace and automotive. innospk.com this compound is also utilized in the synthesis of specialized materials like silsesquioxane-based polymers and hydrophobic silica (B1680970) aerogels.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triethoxy(3,3,3-trifluoropropyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19F3O3Si/c1-4-13-16(14-5-2,15-6-3)8-7-9(10,11)12/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGWXNBXAXOQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCC(F)(F)F)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19F3O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50529579
Record name Triethoxy(3,3,3-trifluoropropyl)silane
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Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681-97-0, 86876-45-1
Record name (3,3,3-Trifluoropropyl)triethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethoxy(3,3,3-trifluoropropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50529579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of Triethoxy 3,3,3 Trifluoropropyl Silane

Hydrolysis and Condensation Pathways of Trialkoxysilanes

The rates of both hydrolysis and condensation of trialkoxysilanes, including Triethoxy(3,3,3-trifluoropropyl)silane, are significantly influenced by the pH of the reaction medium. Generally, hydrolysis is catalyzed by both acids and bases, with the minimum rate observed at a pH of around 7. unm.edugelest.com

Under acidic conditions (pH < 4), the hydrolysis reaction is rapid due to the protonation of the alkoxy group, which makes it a better leaving group. researchgate.net Conversely, the condensation rate is slower at low pH. researchgate.net In alkaline environments (pH > 10), the hydrolysis rate also increases due to the nucleophilic attack of hydroxide (B78521) ions on the silicon atom. unm.edu The condensation reaction is also accelerated under basic conditions. At neutral pH, both hydrolysis and condensation rates are at their minimum. nih.gov

The interplay between hydrolysis and condensation rates at different pH values is a critical factor in controlling the structure of the resulting siloxane network. For instance, in acidic solutions, the faster hydrolysis and slower condensation favor the formation of more linear, less branched polymers. In contrast, basic conditions promote faster condensation, leading to more compact, highly branched, and particulate structures.

The following table summarizes the general effect of pH on the reaction rates of trialkoxysilanes:

pH RangeHydrolysis RateCondensation RatePredominant Siloxane Structure
Acidic (pH < 4) FastSlowLinear, less branched
Neutral (pH ~ 7) SlowestSlowest-
Basic (pH > 10) FastFastBranched, particulate

This table provides a generalized overview of pH effects on trialkoxysilane reactivity.

The presence of the 3,3,3-trifluoropropyl group in this compound introduces specific steric and electronic effects that influence its hydrolysis and condensation behavior compared to non-fluorinated analogues like n-propyltrimethoxysilane. researchgate.net

Electronic Effects: The highly electronegative fluorine atoms in the trifluoropropyl group exert a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the propyl chain to the silicon atom, making it more electrophilic. A more electron-deficient silicon center is more susceptible to nucleophilic attack by water during hydrolysis. unm.edu Consequently, fluoroalkylsilanes are generally expected to exhibit faster hydrolysis rates compared to their non-fluorinated counterparts.

Steric Effects: The trifluoromethyl group (CF3) is sterically bulkier than a methyl group (CH3). researchgate.net This increased steric hindrance around the silicon atom could potentially slow down the approach of nucleophiles (water or silanols), thereby decreasing the rates of hydrolysis and condensation. researchgate.net However, the propyl chain provides some spatial separation between the bulky trifluoromethyl group and the reactive silicon center, which may mitigate the steric hindrance to some extent.

Research comparing the hydrolysis and condensation of n-propyltrimethoxysilane and 3,3,3-trifluoropropyl trimethoxysilane (B1233946) under various aqueous conditions has shown that the fluoroalkyl group significantly impacts the reaction kinetics and assembly mechanisms. researchgate.net Theoretical studies on the hydrolysis of simple trifluorosilanes have indicated that while the reaction is endothermic, the activation energy is lowered in an aqueous medium. nih.gov

The hydrolysis of the three ethoxy groups of this compound proceeds in a stepwise manner to form mono-, di-, and tri-silanol intermediates (3,3,3-trifluoropropylsilanetriol). gelest.com These silanol (B1196071) groups are highly reactive and are the key intermediates in the formation of a siloxane network. researchgate.net

Once formed, the silanols can undergo two types of condensation reactions:

Water-producing condensation: Two silanol groups react to form a siloxane bond (Si-O-Si) and a molecule of water.

Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed ethoxy group to form a siloxane bond and an ethanol (B145695) molecule.

The relative rates of these condensation reactions, along with the rate of hydrolysis, dictate the final structure of the polysiloxane network. The condensation process leads to the formation of dimers, trimers, and eventually larger oligomers and polymers. gelest.com The structure of this network can range from linear chains to complex, three-dimensional cross-linked structures. The trifluoropropyl groups remain as side chains on this inorganic siloxane backbone, imparting their unique properties, such as hydrophobicity, to the final material.

Interfacial Reaction Mechanisms with Inorganic Substrates

This compound is widely used as a coupling agent to modify the surface of inorganic materials. nih.govdow.com The mechanism of interaction involves the hydrolysis of the silane (B1218182) in the presence of surface-adsorbed water, followed by condensation with hydroxyl groups on the substrate surface, forming stable covalent bonds. dow.com

Metal and metal oxide surfaces are typically covered with a layer of hydroxyl groups (-OH) under ambient conditions. These surface hydroxyls are the primary reaction sites for this compound. The reaction mechanism generally proceeds as follows:

Hydrolysis: The ethoxy groups of the silane hydrolyze to silanols in the presence of water on the substrate surface.

Hydrogen Bonding: The newly formed silanol groups hydrogen bond with the surface hydroxyl groups of the metal oxide.

Condensation: With the removal of water, a covalent M-O-Si bond (where M is the metal, e.g., Ti, Al, Zr) is formed. uchicago.edumdpi.comsemanticscholar.org

This process results in a durable, chemically bonded silane layer on the metal oxide surface. semanticscholar.orgresearchgate.net The trifluoropropyl groups are oriented away from the surface, creating a new surface with low surface energy and hydrophobic properties.

The following table provides a summary of research findings on the interaction of silanes with various metal oxide surfaces:

Metal OxideSilane Used (Example)Key Findings
TiO₂ 3-aminopropyltrimethoxysilaneSuccessful grafting of organic functional groups onto the TiO₂ surface through Ti-O-Si chemical bonds was confirmed by FTIR. researchgate.net
Al₂O₃ (3-aminopropyl)triethoxysilaneIn-situ FTIR studies showed that the silane reacts with hydroxylated Al₂O₃ to form one- and two-anchored siloxy bonds at 100°C, and two- and three-anchored bonds at 200°C. uchicago.edu
ZrO₂ 3-(trimethoxysilyl) propyl methacrylateFTIR analysis confirmed the successful grafting of the silane onto the zirconia nanoparticle surface, with evidence of Zr-O-Si bonds. semanticscholar.org

This table presents examples of silane interactions with metal oxide surfaces to illustrate the general bonding mechanism.

The surface of siliceous materials, such as glass, quartz, and silica (B1680970), is rich in silanol groups (Si-OH). The reaction of this compound with these materials is highly efficient and follows a similar hydrolysis and condensation mechanism as with metal oxides.

The silanol groups generated from the hydrolysis of the silane readily condense with the surface silanols of the siliceous material to form stable siloxane (Si-O-Si) bonds. dow.com This covalent bonding ensures a strong and durable adhesion between the silane and the substrate. In addition to bonding to the surface, the silane molecules can also undergo self-condensation to form a cross-linked polysiloxane layer on the surface. nih.gov

The extent of surface coverage and the structure of the resulting silane film depend on various factors, including the concentration of the silane, the amount of available water, the reaction temperature, and the pH. nih.gov Quantitative analysis of the covalent bonding between silanes and inorganic surfaces can be performed using techniques like diffuse reflectance Fourier transform infrared spectroscopy (DRIFTS), which allows for the monitoring of the formation of interfacial covalent bonds and the consumption of surface hydroxyl groups. researchgate.netaip.org

Formation of Covalent and Hydrogen Bonds at Interfaces

This compound, like other organofunctional alkoxysilanes, plays a crucial role as a coupling agent to promote adhesion between organic polymers and inorganic substrates. The mechanism of adhesion at the interface involves the formation of both hydrogen and covalent bonds. The process begins with the hydrolysis of the ethoxy groups (-OCH2CH3) on the silicon atom to form reactive silanol groups (Si-OH). nih.govcsic.es

These silanol groups are then able to interact with hydroxyl groups present on the surface of inorganic substrates, such as glass, metals, or silica. nih.govresearchgate.net Initially, this interaction occurs through hydrogen bonding, where the hydrogen of the silanol group forms a bond with oxygen atoms on the substrate surface, or vice-versa. nih.govresearchgate.net This is a critical intermediate step that brings the molecules into close proximity and proper orientation for the subsequent, more permanent bonding. nih.gov

Following the initial hydrogen bonding, a condensation reaction occurs. This reaction involves the elimination of a water molecule, leading to the formation of strong, durable covalent siloxane bonds (Si-O-Si) between the silane and the substrate. nih.govncsu.edu These covalent linkages are significantly more stable than the initial hydrogen bonds and are primarily responsible for the enhanced adhesion and hydrothermal stability at the interface. nih.gov In addition to bonding with the substrate, the silanol groups of the hydrolyzed silane can also undergo self-condensation with other hydrolyzed silane molecules, forming a cross-linked polysiloxane network at the interface. This network can further enhance the integrity and performance of the interfacial region. researchgate.net

Reaction Kinetics and Process Monitoring

Research on a closely related compound, 3,3,3-trifluoropropyl trimethoxy silane (3F), reveals that the trifluoropropyl group significantly impacts reaction pathways. mdpi.comnih.gov The electron-withdrawing inductive effect of the fluorine atoms affects the polarity of the silicon atom and the stability of reaction intermediates, thereby influencing the rates of both hydrolysis and condensation. mdpi.comnih.gov Monitoring these processes in real-time is crucial for understanding the mechanism and controlling the final properties of the material. Techniques such as in-situ optical turbidity scanning and dynamic light scattering have proven effective for this purpose. mdpi.comnih.gov

In-Situ Optical Turbidity Scanning and Dynamic Light Scattering in Sol-Gel Systems

In-situ optical turbidity scanning is a powerful technique for monitoring the sol-gel kinetics of silanes like the trifluoropropyl-functionalized variants. mdpi.com This method is particularly useful when the silane is immiscible in the aqueous reaction medium, creating a distinct interface. mdpi.comnih.gov For instance, in studies of 3,3,3-trifluoropropyl trimethoxy silane (3F), the neat silane is initially insoluble in water and forms a separate phase. mdpi.comnih.gov A Turbiscan instrument can continuously scan the reaction vessel, providing a profile of light transmission versus height. mdpi.comresearchgate.net

The process is monitored in two ways simultaneously:

Hydrolysis Monitoring : The instrument tracks the dissolution of the neat silane phase. As hydrolysis proceeds at the silane-water interface, the silane is converted into more soluble silanols, causing the silane phase to shrink and eventually disappear. The rate of this disappearance provides a direct measure of the hydrolysis kinetics. mdpi.comnih.gov

Condensation Monitoring : Concurrently, the instrument measures changes in turbidity in the bulk aqueous solution. As the hydrolyzed silanols undergo condensation, they form larger polysiloxane oligomers and eventually nanoparticles (the "sol"). These particles scatter light, causing a decrease in light transmission throughout the solution. The rate of this turbidity increase is indicative of the condensation and particle growth kinetics. mdpi.comnih.gov

Dynamic Light Scattering (DLS) complements turbidity scanning by providing quantitative information about the size of the particles being formed during the condensation phase. mdpi.comnano-cops.com DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. nano-cops.com By analyzing these fluctuations, the hydrodynamic diameter of the growing nanoparticles can be determined over time. This confirms that the turbidity increase observed by the Turbiscan is indeed due to particle formation and aggregation. mdpi.comnih.govresearchgate.net Together, these in-situ techniques provide a comprehensive picture of the entire sol-gel process, from the initial hydrolysis of the precursor to the final formation of a nanoparticle sol. mdpi.com

Impact of Reaction Conditions on Hydrolysis and Condensation Rates

The rates of hydrolysis and condensation of this compound are highly sensitive to various reaction conditions, most notably pH, catalyst, solvent, and temperature. gelest.comnih.gov

pH: The pH of the aqueous solution is a critical factor. Silane hydrolysis is catalyzed by both acids and bases. gelest.com Under acidic conditions (low pH), the reaction is initiated by the protonation of an alkoxy group, making it a better leaving group. gelest.com Generally, acidic conditions favor the hydrolysis reaction while slowing down the subsequent condensation reactions, allowing for a build-up of silanol intermediates. plu.mxresearchgate.net Studies on the analogous 3,3,3-trifluoropropyl trimethoxy silane (3F) showed distinct condensation kinetics at different acidic pH values. For example, the condensation rate for 3F was found to be faster at pH 2.0 than at pH 1.7, and faster at pH 4.0 than at pH 3.0. mdpi.com This behavior is attributed to the electron-withdrawing nature of the fluoro-side chain, which influences the isoelectric point of the resulting silanols. mdpi.com

Catalysts: The choice of catalyst can significantly alter the reaction rates. Acid catalysts, such as hydrochloric acid, are commonly used to accelerate hydrolysis. nih.gov Base catalysts, on the other hand, tend to promote the condensation reaction more strongly. gelest.com

Solvent System: The presence of a co-solvent, such as ethanol, can affect the solubility of the silane and the concentration of water, thereby influencing reaction rates. csic.esresearchgate.net Increasing the water content in the reaction medium can enhance hydrolysis but may either hinder or favor self-condensation depending on the nature of the silane's organic group. researchgate.net

Temperature: Increasing the reaction temperature generally accelerates both hydrolysis and condensation rates, as it provides the necessary activation energy for these reactions. researchgate.net

The interplay of these factors allows for precise control over the sol-gel process. By tuning the reaction conditions, it is possible to favor hydrolysis over condensation or vice versa, thereby controlling the structure and properties of the resulting material. mdpi.com

Advanced Sol Gel Chemistry and Organically Modified Silicas Ormosils Via Triethoxy 3,3,3 Trifluoropropyl Silane

Fabrication of Fluorinated Sol-Gel Materials

The incorporation of fluorine into silica (B1680970) matrices via Triethoxy(3,3,3-trifluoropropyl)silane imparts desirable characteristics such as hydrophobicity and oleophobicity.

The synthesis of fluorinated ORMOSILs (F-ORMOSILs) typically involves the co-condensation of this compound with a silica precursor like tetraethoxysilane (TEOS) through the sol-gel method. nih.govnih.gov This process allows for the creation of a hybrid material where the fluoroalkyl groups are covalently bonded to the silica network. The general steps involve the hydrolysis and subsequent condensation of the silane (B1218182) precursors in the presence of a catalyst, which can be acidic or basic. nih.gov The trifunctional nature of this compound allows it to act as a network builder, integrating the fluorinated organic moiety directly into the inorganic framework.

The properties of the resulting F-ORMOSILs can be tailored by adjusting the molar ratio of the fluorinated precursor to the primary silica source. For instance, increasing the concentration of the fluorinated silane can enhance the hydrophobicity of the final material. This tunability is crucial for applications requiring controlled surface properties.

Xerogels are a type of sol-gel material where the liquid phase is removed by evaporation, leading to a porous solid structure. researchgate.net When this compound is used as a precursor, the resulting xerogels exhibit modified surface chemistry and porous textures. The preparation involves the sol-gel transition followed by aging and drying under ambient conditions.

Characterization of these fluorinated xerogels is performed using various analytical techniques to understand their structure and properties.

Characterization Technique Information Obtained
Fourier-Transform Infrared Spectroscopy (FTIR)Confirms the presence of Si-O-Si networks and the incorporation of the trifluoropropyl groups.
Solid-State 29Si Nuclear Magnetic Resonance (NMR)Provides details on the condensation degree of the silane precursors.
Nitrogen Adsorption-Desorption IsothermsDetermines surface area, pore volume, and pore size distribution.
Scanning Electron Microscopy (SEM)Visualizes the morphology and microstructure of the xerogel.
Thermogravimetric Analysis (TGA)Evaluates the thermal stability of the material.

Research has shown that increasing the molar percentage of the fluorinated monomer in both aerogels and xerogels can lead to more condensed materials, indicating some level of pore collapse. rsc.org This increased monomer concentration also affects the thermal stability of the gels, as the organic component is more susceptible to thermal decomposition than the pure silica gel. rsc.org

Morphological and Structural Control in Sol-Gel Processes

The morphology and structure of sol-gel derived materials are critical to their performance. The use of this compound offers unique avenues for controlling these aspects.

In composite materials, the agglomeration of nanoparticles can be a significant issue, leading to decreased performance. Surface modification of nanoparticles with organosilanes can improve their dispersion within a matrix. While direct studies on this compound for this specific purpose are not detailed in the provided context, the general principle of using alkoxysilanes to treat nanoparticle surfaces is well-established. researchgate.net The trifluoropropyl groups would impart a hydrophobic character to the nanoparticle surface, potentially improving compatibility and dispersion in non-polar polymer matrices and mitigating agglomeration.

The network architecture of sol-gel materials can be precisely controlled by the choice of silane precursors and the processing conditions. The trifunctional nature of this compound allows it to form cross-linked networks. The final structure of the network is influenced by several factors:

Precursor Ratios: The molar ratio of this compound to other precursors, such as TEOS, will dictate the density of organic functionalization within the silica network.

Catalyst: The use of an acid or base catalyst affects the rates of hydrolysis and condensation, which in turn influences the final polymer structure (e.g., linear vs. branched polymers).

Water Content: The amount of water used for hydrolysis plays a crucial role in the extent of reaction and the resulting network connectivity.

Solvent: The choice of solvent can influence the solubility of the precursors and the evolving polymer, affecting the final morphology.

By systematically varying these parameters, it is possible to tailor the porosity, surface area, and mechanical properties of the resulting materials. osti.gov

Design and Synthesis of Organic-Inorganic Hybrid Materials

This compound is a valuable building block for the design and synthesis of a wide range of organic-inorganic hybrid materials. mdpi.com These materials combine the properties of both the organic component (e.g., hydrophobicity from the fluorinated group) and the inorganic silica component (e.g., thermal stability and mechanical strength).

The synthesis of these hybrids is typically achieved through the sol-gel co-condensation of this compound with other organoalkoxysilanes or tetraalkoxysilanes. nih.govmdpi.com This "one-pot" synthesis approach allows for the homogeneous incorporation of the organic functionality throughout the inorganic matrix at the molecular level. researchgate.net The resulting hybrid materials can be processed into various forms, including coatings, monoliths, and powders, for a diverse range of applications. The synergy between the organic and inorganic components often leads to materials with enhanced properties compared to their individual constituents. nih.gov

Integration of this compound into Polymer Matrices

This compound serves as a critical component for modifying the interface between inorganic fillers and organic polymer matrices. Its primary role is that of a coupling agent, enhancing adhesion, improving the dispersion of fillers, and ultimately augmenting the mechanical and physical properties of the resulting composite material.

The mechanism of integration involves the hydrolysis of the triethoxy groups (–O–CH₂CH₃) on the silane molecule in the presence of water, forming reactive silanol (B1196071) groups (–Si–OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers, such as silica or alumina (B75360) nanoparticles, forming stable covalent Si–O–filler bonds. mdpi.comresearchgate.net The non-hydrolyzable 3,3,3-trifluoropropyl group remains oriented away from the filler surface, where it can physically entangle or chemically react with the surrounding polymer matrix, thereby creating a strong interfacial bridge between the two dissimilar phases. researchgate.netinnospk.com

This improved interfacial compatibility leads to several key benefits:

Enhanced Filler Dispersion: By modifying the surface chemistry of the filler particles, the silane reduces their natural tendency to agglomerate within the hydrophobic polymer matrix, leading to a more uniform dispersion. mdpi.cominnospk.com

Improved Mechanical Properties: Stronger adhesion at the filler-polymer interface allows for more effective stress transfer from the polymer matrix to the reinforcing filler. This typically results in significant improvements in the composite's tensile strength, modulus, and toughness. semanticscholar.orgresearchgate.net

The table below summarizes research findings on the integration of functional silanes, analogous to this compound, into various polymer matrices, highlighting the resulting improvements.

Table 1: Research Findings on Polymer Matrix Modification Using Functional Silanes
Polymer MatrixFiller/ReinforcementSilane Coupling Agent FunctionObserved Improvement in Composite Properties
Polyimide (PI)Nano-Al₂O₃Enhances interface compatibility and cross-linking between the filler and PI matrix.Increased compressive strength by 26.5% (at 30 wt.% filler) and improved elastic modulus. mdpi.com
Poly(caprolactone) (PCL)Phosphate Glass FibersImproves bonding between the hydrophilic glass fibers and the biodegradable polymer matrix.Tensile strength increased by 47% and tensile modulus by 86% compared to untreated fiber composites. researchgate.net
Polyester ResinMineral FillerImproves adhesion at the filler-polymer interface, leading to higher stiffness.Tensile modulus increased by approximately 200% compared to composites with unmodified filler. semanticscholar.org
Polyurethane (PU)Fe₂O₃ NanoparticlesGrafts onto nanoparticle surfaces to form chemical bonds, improving dispersion and interaction with the matrix.Significant improvement in mechanical properties, including tensile strength and storage modulus. researchgate.net

Development of Hybrid Coatings and Nanocomposites

This compound is a key precursor in the sol-gel synthesis of organically modified silicas (ORMOSILs), which are used to create advanced hybrid coatings and nanocomposites. mdpi.com The sol-gel process involves the controlled hydrolysis and condensation of alkoxide precursors in a solution to form an integrated, glass-like network under ambient conditions.

When this compound is used in a sol-gel formulation, often in combination with a network-forming precursor like Tetraethoxysilane (TEOS), it undergoes co-hydrolysis and co-condensation. mdpi.compurdue.edu This process results in a robust inorganic silica (SiO₂) network that is covalently modified with organic trifluoropropyl groups. mdpi.com During the curing of the coating, these low-energy trifluoropropyl groups preferentially migrate to the surface, creating a densely packed fluorinated interface.

This fluorinated surface chemistry, combined with the potential for creating hierarchical micro- and nanoscale roughness via the sol-gel process, is the basis for developing high-performance coatings with special properties:

Hydrophobicity and Superhydrophobicity: The primary application is the creation of water-repellent surfaces. The low surface energy imparted by the trifluoropropyl groups leads to high water contact angles. When combined with engineered surface roughness, this can result in superhydrophobic coatings with water contact angles exceeding 150°, causing water droplets to roll off easily. purdue.edumdpi.com

Corrosion Resistance: The dense, cross-linked siloxane network forms an effective physical barrier against corrosive agents. The hydrophobic nature of the coating further enhances this protection by repelling water, a key electrolyte in many corrosion processes. innospk.commdpi.com

Anti-Adhesion and Self-Cleaning Properties: The low surface energy of the coatings minimizes adhesion of dirt, contaminants, and ice, leading to surfaces that are easier to clean or exhibit self-cleaning properties. purdue.edu

The following table summarizes research findings on the development of hybrid coatings using fluorinated silanes and the sol-gel method.

Table 2: Properties of Hybrid Coatings Developed Using Fluorinated Silanes
PrecursorsSubstrateKey Coating CharacteristicResearch Finding
Methyltriethoxysilane (MTES), TEOS, 1H,1H,2H,2H-perfluorodecyltriethoxysilane (FAS)GlassSuperhydrophobicityAchieved a water contact angle as high as 152° by creating a rough structure and modifying it with a low-surface-energy fluorinated compound. purdue.edu
TEOS, Tridecafluorooctyl triethoxysilane (B36694) (FAS)Cotton and Polyester FabricsSuperhydrophobicityProduced superhydrophobic coatings via a one-pot co-condensation method. mdpi.com
3-(glycidyloxypropyl)trimethoxysilane (GPTMS), Methyltriethoxysilane (MTEOS), Perfluoroalkylsilane (PFAS), TiO₂ NanoparticlesAluminum Alloy (AA6061-T6)Hydrophobicity and Corrosion ResistanceThe combination of TiO₂ nanoparticles and the PFAS precursor improved both hydrophobicity and corrosion resistance, shifting the pitting potential to more positive values. mdpi.com
(3,3,3-trifluoropropyl)trimethoxysilane (analogous to the triethoxy variant)Various (Glass, Metal, Polymers)Water Repellency and Anti-CorrosionForms a hydrophobic layer that prevents water penetration and a protective layer on metal surfaces to prevent corrosion. innospk.com

Surface Modification and Interfacial Engineering with Triethoxy 3,3,3 Trifluoropropyl Silane

Principles of Organosilane Coupling Agent Functionality

Organosilane coupling agents are a class of compounds that act as molecular bridges at the interface between inorganic and organic materials. silicorex.com Their effectiveness stems from a unique molecular structure that can form stable bonds with dissimilar materials. nih.gov

The core principle behind the functionality of Triethoxy(3,3,3-trifluoropropyl)silane lies in its bifunctional nature. The molecule possesses two distinct types of reactive groups attached to a central silicon atom:

Hydrolyzable Triethoxy Groups (-Si(OCH₂CH₃)₃): These three ethoxy groups are susceptible to hydrolysis in the presence of water (often trace amounts on a substrate's surface). The hydrolysis reaction replaces the ethoxy groups with hydroxyl groups, forming a reactive silanetriol intermediate (-Si(OH)₃) and releasing ethanol (B145695) as a byproduct. These silanol (B1196071) groups are key to bonding with inorganic substrates.

Non-hydrolyzable Organic Group (-(CH₂)₂CF₃): The 3,3,3-trifluoropropyl group is a stable, non-hydrolyzable organic moiety. This fluorinated alkyl chain is responsible for interacting with organic materials, such as polymer matrices or coatings. The presence of the trifluoromethyl (-CF₃) group imparts unique properties, including low surface energy, hydrophobicity, and high thermal and chemical stability.

This dual structure allows the silane (B1218182) to anchor to an inorganic surface via its silanol groups while the fluorinated organic tail remains available to interact with an organic phase, effectively "coupling" the two materials. silicorex.comcfmats.com

This compound enhances adhesion at the interface between inorganic substrates and organic polymers through several mechanisms that create a robust and durable interphase region.

The primary mechanism involves the formation of covalent bonds across the interface. Following hydrolysis, the silanol groups of the silane molecule condense with hydroxyl groups (-OH) present on the surface of inorganic materials (like metals, glass, or silica), forming strong, water-resistant oxane bonds (e.g., Substrate-O-Si). innospk.com

Simultaneously, the silanol intermediates can also react with each other (self-condensation) to form a cross-linked polysiloxane network on the substrate surface. This creates a durable, film-like layer. The 3,3,3-trifluoropropyl groups orient away from the inorganic substrate, creating a new surface that is highly compatible with organic polymers and coatings. The fluorinated tails can physically entangle with or co-react into the polymer matrix, establishing a strong connection to the organic phase. This chemical bridge across the interface dissipates stress and prevents delamination, significantly improving the mechanical strength and long-term durability of the bond, especially in humid environments. nih.gov

Functionalization of Diverse Substrates

The versatile chemistry of this compound allows for the surface modification of a wide array of materials. The presence of surface hydroxyl groups is the primary requirement for covalent bonding, making it effective on metals, oxides, glasses, and siliceous fillers.

Metallic and metal oxide surfaces naturally possess a layer of native oxides and hydroxides, which provide the necessary reactive sites for silanization with this compound.

The treatment process involves the formation of covalent M-O-Si bonds (where M is the metal), creating a robust, chemically grafted fluorosilane layer. This layer serves multiple functions:

Adhesion Promotion: It acts as a primer, improving the adhesion of paints, coatings, and adhesives to the metal surface.

Corrosion Resistance: The dense, hydrophobic film formed by the silane acts as a barrier, preventing moisture and corrosive agents from reaching the metal surface. innospk.com

Dispersion Enhancement: In the case of metal oxide nanoparticles like Titanium Dioxide (TiO₂), the silane treatment modifies the particle surface from hydrophilic to hydrophobic. semanticscholar.orgbibliotekanauki.pl This change improves their dispersibility in organic polymer matrices, preventing agglomeration and leading to enhanced mechanical and optical properties in composites. google.comresearchgate.net

MXene Functionalization: For 2D materials like MXenes (e.g., Ti₃C₂Tₓ), which have surfaces rich in hydroxyl terminations, silanization is a key strategy to prevent oxidation, improve environmental stability, and tailor their surface properties for specific applications in composites and membranes. iu.edumdpi.comresearchgate.net

SubstratePurpose of FunctionalizationExpected Outcome with this compound
Aluminum, Copper Adhesion promotion, corrosion protectionFormation of a hydrophobic, protective silane layer enhancing paint adhesion and resistance to environmental degradation.
**Titanium Dioxide (TiO₂) **Improve dispersion in polymer compositesSurface becomes hydrophobic, preventing particle agglomeration and improving mechanical and UV-blocking properties of the composite. semanticscholar.orgresearchgate.net
MXenes (e.g., Ti₃C₂Tₓ) Enhance stability, modify surface energyCovalent attachment of silane improves resistance to oxidation and delamination in water, and allows for dispersion in a wider range of solvents. mdpi.comresearchgate.net

Glass and many ceramic materials are silica-based and thus have surfaces that are inherently rich in silanol (Si-OH) groups. This makes them ideal substrates for modification with this compound. The reaction mechanism is highly efficient, leading to the formation of a covalently bonded monolayer or a thin polysiloxane film with the trifluoropropyl groups oriented outwards. This modification imparts a durable, low-energy surface with significant hydrophobicity and oleophobicity. Such treated surfaces are used to create water-repellent coatings, anti-fouling surfaces, and to modify the interface in glass-fiber-reinforced composites.

Inorganic fillers and fibers are widely used to enhance the mechanical properties of polymers. However, their hydrophilic nature often makes them incompatible with hydrophobic polymer matrices, leading to poor dispersion and weak interfacial adhesion.

This compound is used to treat these fillers to overcome this incompatibility. The silane couples to the hydroxyl groups on the filler surface, transforming it from hydrophilic to hydrophobic and organophilic. gelest.com This surface engineering has several benefits:

Improved Dispersion: The modified fillers are easier to disperse in the polymer matrix, preventing clumping and ensuring a homogeneous composite.

Enhanced Mechanical Properties: By creating a strong covalent bond between the filler and the polymer matrix, the silane coupling agent improves stress transfer from the polymer to the reinforcing filler. This leads to significant improvements in properties like tensile strength, impact strength, and modulus of the final composite material. cfmats.com

Reduced Viscosity: In liquid resin systems, the improved wetting and dispersion of the modified filler can lead to a reduction in the viscosity of the composite mixture, making it easier to process. mdpi.com

Filler/FiberTypical SurfaceSurface Property after ModificationKey Benefit in Composites
Silica (B1680970) / Quartz Powder Hydrophilic (Si-OH groups)Hydrophobic, OrganophilicImproved dispersion and stress transfer in epoxy or polyolefin composites. cfmats.comresearchgate.net
Diatomite Hydrophilic, PorousHydrophobicEnhanced compatibility with polymer binders for use in coatings and functional composites. appliedmineralogy.comresearchgate.net
Mesoporous Silica MCM-41 High surface area, HydrophilicHydrophobic, functionalized poresTailored surface chemistry for applications in catalysis, adsorption, and as specialized fillers. analis.com.myuzh.chmdpi.com

Engineering of Surface Wettability and Energy with this compound

The modification of surfaces with this compound is a key strategy for precisely engineering their wettability and surface energy. This fluorinated organosilane is particularly effective due to the presence of the trifluoropropyl group, which imparts unique low surface energy characteristics. When applied to a substrate, the triethoxy groups hydrolyze in the presence of moisture to form reactive silanol groups. These silanols can then condense with hydroxyl groups on the surface of the substrate (such as glass, metal oxides, or ceramics) to form a durable, covalent Si-O-substrate bond. The trifluoropropyl groups are oriented away from the surface, creating a new surface with significantly different properties from the original substrate.

Creation of Hydrophobic and Superhydrophobic Surfaces

The introduction of fluorine atoms into the silane molecule is a critical factor in achieving high levels of hydrophobicity. The low polarizability of the C-F bond and the high electronegativity of fluorine atoms result in weak intermolecular forces, leading to a surface that repels water.

Research into fluorinated silanes has demonstrated their efficacy in creating water-repellent surfaces. The trifluoropropyl groups of this compound, when anchored to a surface, create a dense layer of fluorinated moieties. This layer dramatically reduces the surface energy, causing water droplets to bead up and exhibit a high contact angle. A surface is generally considered hydrophobic if the water contact angle is greater than 90°.

To achieve superhydrophobicity, where the water contact angle exceeds 150°, a combination of low surface energy chemistry and surface roughness is typically required. While this compound provides the necessary low surface energy, the substrate often needs to be engineered with micro- or nanoscale roughness. This roughness traps air pockets between the surface and the water droplet, further minimizing the contact area and leading to the "Lotus effect," where water droplets can easily roll off, carrying contaminants with them.

The following table illustrates the expected impact of surface modification with a fluorinated silane on the wettability of a common substrate.

Table 1: Illustrative Water Contact Angles on a Glass Substrate Before and After Modification

Surface Type Treatment Water Contact Angle (°) Surface Character
Unmodified Glass None < 20 Hydrophilic
Modified Glass This compound > 90 Hydrophobic
Rough Modified Glass Roughening + this compound > 150 Superhydrophobic

Development of Oleophobic and Anti-Fingerprint Properties

Beyond hydrophobicity, the low surface energy imparted by this compound also leads to oleophobicity—the ability to repel oils and other low surface tension liquids. This property is highly desirable for creating surfaces that are resistant to fingerprints, smudges, and oily stains. Fingerprints are primarily composed of water, sebum (skin oil), and other organic compounds. An effective anti-fingerprint surface must therefore be both hydrophobic and oleophobic.

The mechanism behind oleophobicity is similar to that of hydrophobicity. The densely packed trifluoropropyl groups at the surface create a barrier that is not easily wetted by oils. This results in oils beading up on the surface, making them easy to wipe away without leaving a residue.

Coatings formulated with fluorinated silanes are used in a variety of applications where anti-fingerprint properties are crucial, such as on electronic displays, optical lenses, and stainless steel appliances. Research in this area has led to the development of robust coatings that maintain their performance after repeated cleaning cycles.

While specific research focusing solely on this compound for anti-fingerprint applications is limited in the available literature, data from closely related compounds highlight the potential of this class of materials. For example, an anti-fingerprint oil formulated with a structured silicon fluorine resin based on a triethoxy silane has demonstrated significant hydrophobic and oleophobic properties.

Table 2: Performance Parameters of a Triethoxy Silane-Based Anti-Fingerprint Coating

Parameter Value
Water Contact Angle 108-115°
Oily Contact Angle 65-70°
Coefficient of Friction 0.09
Film Hardness (on glass) > 6H

Furthermore, research on a mechanically robust anti-fingerprint coating on a polycarbonate substrate using a perfluorinated silane on a structured silica surface yielded a water contact angle of 155.2 ± 1.8° and a high degree of oleophobicity, with a diiodomethane (B129776) contact angle of 133.6 ± 3.3°. ntu.edu.sg This demonstrates the high performance achievable with fluorinated silane surface treatments in creating amphiphobic (water and oil repellent) surfaces.

Advanced Applications of Triethoxy 3,3,3 Trifluoropropyl Silane in Material Science and Engineering

High-Performance Coatings Technology

The molecular structure of Triethoxy(3,3,3-trifluoropropyl)silane makes it highly effective in the formulation of advanced coatings. The silane (B1218182) functionality provides a mechanism for covalent bonding to substrate surfaces, ensuring durable adhesion, while the fluorinated alkyl chain modifies the surface energy, leading to specialized properties such as corrosion resistance and repellency.

Anti-Corrosion Protective Coatings for Metals

This compound is utilized in the development of protective coatings that enhance the corrosion resistance of metallic substrates. When applied to a metal surface, the ethoxy groups on the silicon atom hydrolyze in the presence of moisture to form silanol (B1196071) (Si-OH) groups. These silanols can then condense with hydroxyl groups present on the metal's native oxide layer (e.g., Fe-OH, Al-OH), forming stable, covalent metallo-siloxane bonds (e.g., Fe-O-Si).

This process creates a dense, cross-linked siloxane film that acts as a robust barrier, isolating the metal from corrosive agents in the environment. Furthermore, the hydrophobic nature of the trifluoropropyl group helps to repel water, a key electrolyte in many corrosion processes. This dual-action mechanism—forming a durable covalent bond with the substrate while creating a water-repellent surface—makes it a valuable component in formulations for industries where material durability in harsh environments is critical, such as automotive and aerospace. acs.org

Water-Repellent and Oil-Resistant Surface Coatings

The presence of the 3,3,3-trifluoropropyl group is central to the compound's ability to create surfaces with low surface energy, resulting in strong water and oil repellency (hydrophobicity and oleophobicity). Fluorinated chains are known for their low polarizability and weak intermolecular forces, which prevent liquids from wetting the surface. Coatings incorporating this compound are used to impart these properties to a wide range of materials, including textiles, glass, and masonry.

Research has demonstrated the effectiveness of this silane in creating highly hydrophobic surfaces. In one study, xerogels prepared from this compound were shown to produce films with a high degree of water repellency. unk.edu This characteristic is critical for applications such as self-cleaning surfaces, anti-fouling coatings, and moisture barriers for sensitive materials. google.comepo.org

Reported Hydrophobicity of Surfaces Treated with this compound
Material TypeMeasurementResultReference
Xerogel FilmWater Contact Angle132° unk.edu

Coatings for Electronic and Optoelectronic Applications

In the electronics and optics industries, surface properties are critical for device performance and longevity. This compound is used as a surface modification agent for substrates like glass and silicon wafers. Its ability to form a thin, uniform, and low-energy surface is advantageous for several applications.

For optoelectronics, it is a component in anti-reflective (AR) coating compositions. google.com.af By creating a porous, low-refractive-index layer, it can reduce surface reflections and enhance light transmittance. The hydrophobic nature of the coating also provides an anti-soiling or easy-to-clean property, which is beneficial for optical components exposed to the environment. google.com.af In microelectronics, it can be used in resin compositions for encapsulating components or in the fabrication of devices like field-effect transistors, where control of surface energy and adhesion is crucial. google.com

Development of Functional Composites and Hybrid Materials

This compound serves as a vital molecular bridge in the creation of advanced composites and hybrid organic-inorganic materials. As a coupling agent, it enhances the interaction between inorganic fillers or reinforcements and organic polymer matrices, leading to materials with improved properties.

Enhancement of Mechanical Performance in Polymer-Based Composites

The performance of a polymer-based composite material is highly dependent on the strength of the bond between the polymer matrix and the reinforcing filler (e.g., glass fibers, silica (B1680970), metal particles). A weak interface can lead to mechanical failure under stress. This compound improves this interfacial adhesion through its dual functionality.

Improved Filler Dispersion and Interfacial Compatibility

Achieving a uniform dispersion of filler particles within a polymer matrix is a common challenge in composite manufacturing; agglomeration of fillers can create weak points and degrade performance. This compound modifies the surface chemistry of the filler particles, making them more compatible with the organic polymer matrix. This surface treatment reduces the natural tendency of inorganic fillers to clump together in a non-polar polymer, leading to a more homogeneous dispersion.

A recent study highlighted the silane's ability to create strong interfacial bonds in a metal-matrix composite. Researchers used this compound to treat surface-fluorinated copper particles before incorporating them into a low-melting-point metal alloy (Field's Metal). The study found that the silane formed robust Cu-O-Si and F-Bi covalent bonds between the copper particles and the metal matrix. This chemical anchoring significantly enhanced the binding strength at the hybrid interface, which is a key factor for improving the performance and reliability of composite materials.

Research Findings on Interfacial Bonding
Composite SystemRole of SilaneObserved OutcomeReference
Fluorinated Copper Particles in Field's Metal MatrixInterfacial Coupling AgentFormation of Cu-O-Si and F-Bi covalent bonds, enhancing interfacial binding strength.

This improved compatibility and dispersion also positively affects the rheological properties of the uncured resin, often improving flowability and making the composite easier to process. google.com

Novel Applications in Specialized Materials

The unique molecular structure of this compound, combining hydrolyzable ethoxy groups with a stable, low-surface-energy trifluoropropyl group, makes it a valuable precursor in the development of specialized materials with advanced functionalities. Its application extends to catalytic systems, high-performance separation media, and the synthesis of next-generation fluorosilicone polymers.

Catalytic Gels and Supports for Organic Transformations

Organotrialkoxysilanes, through sol-gel processing, are instrumental in creating hybrid organic-inorganic materials that can serve as catalyst supports. osti.gov These materials can be synthesized as highly cross-linked, insoluble gels, providing a robust framework for catalytic applications. osti.gov The sol-gel process involves the hydrolysis and condensation of the silane precursor to form a porous silsesquioxane network. osti.gov The properties of the resulting gel, such as its porosity and surface functionality, can be tailored by the choice of the organic substituent on the silane. osti.gov

While direct research on this compound for catalytic gels is not extensively detailed, the closely related compound, (3,3,3-Trifluoropropyl)trimethoxysilane, has been shown to form catalytic gels. Specifically, it is used in combination with tetrapropylammonium (B79313) perrhenate (B82622) to create gels that catalyze the aerobic oxidation of alcohols. The trifluoropropyl group imparts unique properties to the gel matrix, influencing its interaction with reactants and the catalytic environment. The general principles of sol-gel chemistry suggest that organotrialkoxysilanes like this compound are suitable for forming these porous, functionalized supports for catalytic processes. osti.gov

Materials for Advanced Separation Processes (e.g., Membrane Distillation, Oil/Water Separation, Adsorption)

This compound is a key agent in rendering surfaces hydrophobic or superhydrophobic, a critical property for advanced separation technologies. google.com The trifluoropropyl group provides high hydrophobicity and low surface energy, making materials modified with this silane highly effective at repelling water while allowing other substances to pass, a principle central to processes like membrane distillation and oil/water separation.

In the development of waterproof and hydrophobic coatings, this compound is identified as a preferred alkoxyfluoroalkylsilane. google.com These coatings can be applied to various substrates to create surfaces with nano or microscale features that enhance their water-repellent properties. google.com

While specific studies on the triethoxy variant are emerging, extensive research on the analogous Trimethoxy(3,3,3-trifluoropropyl)silane highlights the utility of the trifluoropropyl functional group in this field. It is used as a precursor in the synthesis of macroporous gels designed for the separation of oil and water. chemicalbook.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.comalfa-chemistry.com Furthermore, this trimethoxy variant is employed in creating hydrophobic silica aerogels, which have demonstrated efficacy in adsorbing and removing uranium from aqueous solutions. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comalfa-chemistry.com The shared functional group suggests a similar high potential for this compound in these specialized separation applications.

Application AreaMaterial TypeRole of (3,3,3-trifluoropropyl)silaneRelevant Silane Variant Cited
Waterproofing / Hydrophobic SurfacesNanostructured CoatingsCreates a hydrophobic/superhydrophobic surface. google.comThis compound google.com
Oil/Water SeparationMacroporous GelsActs as a precursor for the gel matrix. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comalfa-chemistry.comTrimethoxy(3,3,3-trifluoropropyl)silane sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comalfa-chemistry.com
AdsorptionHydrophobic Silica AerogelsUsed in the synthesis of the aerogel for removal of uranium from water. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comalfa-chemistry.comTrimethoxy(3,3,3-trifluoropropyl)silane sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comalfa-chemistry.com

Synthesis of Advanced Fluorosilicone Elastomers and Resins

The trifluoropropyl group is a cornerstone in the formulation of high-performance fluorosilicone elastomers and resins due to the strong polarity it imparts. researchgate.net These materials are prized for their chemical resistance, thermal stability, and unique dielectric properties. While synthesis routes often involve precursors like 1,3,5-tris(3,3,3-trifluoropropyl)-1,3,5-trimethylcyclotrisiloxane (F3), organofunctional silanes serve as crucial intermediates and building blocks. researchgate.netresearchgate.netrsc.org

The closely related (3,3,3-Trifluoropropyl)trimethoxysilane is explicitly identified as an important intermediate for the synthesis of fluorosilicone rubbers and resins. ottokemi.comcfmats.com It is a key component in the manufacture of fluoro silicone resins and coatings. chemicalbook.comottokemi.com The trimethoxy silane functions as a monomeric unit that introduces the essential trifluoropropyl group into the polymer backbone, combining the benefits of both organosilicon and organic fluorine chemistry. cfmats.com

Research into fluorosilicone elastomers has demonstrated that incorporating the 3,3,3-trifluoropropyl group into polysiloxane chains can significantly enhance material properties. For instance, vinyl-terminated polysiloxanes containing varying amounts of trifluoropropyl groups have been synthesized and cross-linked to form elastomer films. researchgate.netrsc.org These studies show a direct correlation between the content of the polar trifluoropropyl groups and an increase in the material's dielectric permittivity, a desirable trait for applications like dielectric elastomer transducers. researchgate.netrsc.org

Precursor CompoundResulting Polymer/MaterialKey Research FindingReference
(3,3,3-Trifluoropropyl)trimethoxysilaneFluorosilicone Rubbers and ResinsServes as an important intermediate in the synthesis process. cfmats.com cfmats.com
1,3,5-tris(3,3,3-trifluoropropyl)-1,3,5-trimethylcyclotrisiloxane (F3) and Octamethylcyclotetrasiloxane (D4)Vinyl end-functionalized polysiloxanesIncreasing the content of trifluoropropyl groups increases the dielectric permittivity of the resulting elastomer. researchgate.net researchgate.net
1,3,5-tris(3,3,3-trifluoropropyl)-1,3,5-trimethylcyclotrisiloxane (CF3D3) and 1,3,5-tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-1,3,5-trimethylcyclotrisiloxane (C4F9D3)Fluorosilicone ElastomerCo-polymerization was successful; the introduction of longer fluoroalkyl chains improved resistance to polar solvents. researchgate.net researchgate.net

Characterization Techniques for Triethoxy 3,3,3 Trifluoropropyl Silane Derived Materials

Spectroscopic Analysis of Chemical Structure and Bonding

Spectroscopy is a fundamental tool for elucidating the chemical nature of materials derived from Triethoxy(3,3,3-trifluoropropyl)silane. Techniques such as FTIR, Raman, NMR, and XPS offer complementary information on molecular vibrations, nuclear environments, and elemental surface composition.

FTIR spectroscopy is extensively used to identify functional groups and to monitor the hydrolysis and condensation reactions of this compound. The hydrolysis of the ethoxy groups (-OCH2CH3) and the subsequent formation of silanol (B1196071) (Si-OH) and siloxane (Si-O-Si) bonds can be tracked by observing changes in the infrared spectrum. researchgate.netresearchgate.net

Key vibrational bands in materials derived from its close analog, (3,3,3-trifluoropropyl)trimethoxysilane, have been identified. researchgate.netdaneshyari.comnih.gov For instance, the CF3 stretching vibrations are typically observed in the region of 841-1242 cm⁻¹. researchgate.net The formation of the siloxane network, a result of the condensation of silanol groups, is confirmed by the appearance of strong absorption bands corresponding to Si-O-Si asymmetric stretching, usually found between 1000 and 1200 cm⁻¹. researchgate.net The disappearance of bands associated with Si-O-CH2CH3 groups and the appearance of bands for Si-OH indicate the progression of the hydrolysis reaction. researchgate.net

Table 1: Key FTIR Peak Assignments for this compound-Derived Materials

Wavenumber (cm⁻¹) Assignment Reference
~2948, 2845 Asymmetric and symmetric stretching of methoxy (B1213986) groups (in analogous trimethoxy silane) researchgate.net
~1242, 1189, 1018, 841 CF₃ stretching vibrations researchgate.net
~1192, 1092 Si-O-CH₃ stretching (in analogous trimethoxy silane) and Si-O-Si linkages scribd.com
~1100-950 Si-O bonds researchgate.net
~882 Ethanol (B145695) band (product of hydrolysis) researchgate.net

The evolution of these peaks provides a detailed picture of the sol-gel process, from the initial silane (B1218182) precursor to the final cross-linked fluorinated polysiloxane material. researchgate.netresearchgate.net

Raman spectroscopy serves as a valuable complementary technique to FTIR for analyzing the structure of this compound-derived materials. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing detailed information about the siloxane backbone and the organic side chains. researchgate.netrsc.orgscite.ai

In studies of analogous fluorinated silanes like (3,3,3-trifluoropropyl)trimethoxysilane (TFPTMS), Raman spectra have been recorded for the precursor, its sol, and the resulting xerogel. researchgate.netnih.gov The spectra help in identifying the conformational states of the silane molecule and tracking the chemical changes during the sol-gel process. researchgate.net For instance, the formation of the SiO₂ network in aerogels derived from silane precursors is indicated by bands at approximately 478 cm⁻¹ (attributed to (Si-O)n ring breathing) and 800 cm⁻¹ (symmetric Si-O-Si stretching). researchgate.net The presence of the trifluoropropyl group can be confirmed by characteristic C-F and C-H stretching and bending modes. researchgate.net The analysis of Raman vibrational bands offers insights into the kinetics of siloxane formation. rsc.org

Table 2: Illustrative Raman Peak Assignments for Silane-Derived Materials

Wavenumber (cm⁻¹) Assignment Reference
~800 Symmetric Si-O-Si stretching researchgate.net
~621 ν(SiO) and ν(SiC) stretching modes in APTES mdpi.com

NMR spectroscopy is a powerful tool for obtaining detailed structural information at the atomic level. ¹H NMR is used to characterize the organic components of the silane, while ²⁹Si NMR provides direct insight into the silicon environment and the extent of condensation.

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the ethyl groups (triplet and quartet) and the propyl chain. The chemical shifts of the methylene (B1212753) groups adjacent to the silicon atom and the trifluoromethyl group are particularly informative. During hydrolysis, the appearance of a signal for ethanol confirms the reaction of the ethoxy groups. rsc.org

²⁹Si NMR: This technique is indispensable for quantifying the degree of condensation in the siloxane network. researchgate.net The chemical shifts in ²⁹Si NMR spectra are sensitive to the number of siloxane bridges (Si-O-Si) attached to the silicon atom. A common notation, Tⁿ, is used to describe the silicon environments in trifunctional silanes (R-Si(OR')₃), where 'n' represents the number of bridging oxygen atoms. researchgate.net

T⁰: Monomeric species, R-Si(OH)₃ or R-Si(OR')₃ (n=0)

T¹: Silicon with one Si-O-Si bond (n=1)

T²: Silicon with two Si-O-Si bonds (n=2)

T³: Fully condensed silicon with three Si-O-Si bonds (n=3)

The relative integration of these peaks allows for the calculation of the degree of condensation. For various methoxy and ethoxysilanes, these T species appear in distinct chemical shift ranges. unige.ch For example, in related systems, T⁰ species are found around -42 ppm, T¹ at -50 ppm, T² at -58 ppm, and T³ at -68 ppm. researchgate.net

XPS is a surface-sensitive technique that provides quantitative elemental composition and information about the chemical states of the elements present in the top few nanometers of a material. For materials derived from this compound, XPS is crucial for confirming the presence of the fluorinated groups on the surface, which is essential for applications requiring low surface energy or hydrophobicity.

An XPS survey scan of a surface modified with this silane would show peaks for Si, O, C, and F. High-resolution spectra of each element provide more detailed information. researchgate.net

C 1s: The high-resolution C 1s spectrum can be deconvoluted into several components, including C-C/C-H, C-Si, C-O, and the highly shifted CF₃ peak at a higher binding energy (around 292-293 eV) due to the strong electronegativity of the fluorine atoms. researchgate.net

F 1s: A strong peak in the F 1s region (typically around 688-689 eV) is a clear indicator of the trifluoromethyl group's presence on the surface. researchgate.net

Si 2p: The Si 2p peak (around 102-104 eV) corresponds to the silicon in the siloxane network. Its binding energy can provide information about the Si-O-Si bonding environment.

O 1s: The O 1s spectrum typically shows a primary peak associated with the Si-O-Si network.

XPS analysis has been used to study the bonding of various silanes, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), to surfaces like titanium, confirming the presence and chemical state of the deposited layers. nih.gov The quantitative data from XPS can be used to determine the surface coverage and orientation of the silane molecules.

Table 3: Typical Binding Energies in XPS for Fluorinated Silane Coatings

Element (Core Level) Functional Group Typical Binding Energy (eV) Reference
C 1s C-C/C-H ~285.0 researchgate.net
C 1s C-O ~286.0 researchgate.net
C 1s C=O ~288.4 researchgate.net
C 1s C-F (CF₂) ~292.3 researchgate.net
F 1s C-F (CF₃) ~689.0 researchgate.net
Si 2p Si-O ~102-104

Thermal Analysis for Material Stability and Composition

Thermal analysis techniques are employed to evaluate the thermal stability, degradation behavior, and composition of materials. For polymers and coatings derived from this compound, these properties are critical for determining their operational limits and lifespan.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and the amount of organic and inorganic content in hybrid materials.

For a xerogel derived from the analogous (3,3,3-trifluoropropyl)trimethoxysilane, TGA has shown that the organic trifluoropropyl part remains stable up to around 350°C and decomposes near 450°C. researchgate.netdaneshyari.comnih.gov The residual mass at high temperatures corresponds to the inorganic silica (B1680970) (SiO₂) content. researchgate.netdaneshyari.com TGA studies on various fluorinated sol-gel silica materials show that the primary weight loss, attributed to the degradation of organic groups, occurs in the temperature range of 350 to 500°C. mdpi.com The presence of hydrophobic alkyl or fluoroalkyl groups significantly influences the thermal degradation profile. mdpi.com In general, fluorinated silane coatings exhibit high thermal stability, with some self-assembled monolayers being stable up to 350°C. researchgate.net The incorporation of silane-functionalized materials into polymer composites has also been shown to enhance the thermal stability of the final product. tci-thaijo.org

Table 4: Thermal Decomposition Data from TGA for Related Materials

Material Onset Decomposition Temperature (°C) Key Weight Loss Region (°C) Reference
(3,3,3-trifluoropropyl)trimethoxysilane Xerogel ~350 ~450 researchgate.netdaneshyari.com
Fluorinated sol-gel silica materials - 350-500 mdpi.com
Perfluorodecyl-silane (PFDS) SAM ~350 - researchgate.net

This data is crucial for applications where the material will be exposed to elevated temperatures, ensuring that the fluorinated functional groups responsible for the desired surface properties are not lost.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For materials derived from this compound, such as fluorinated aerogels or silsesquioxane-based polymers, DSC provides valuable information on their thermal stability and phase transitions.

Similarly, DSC is applied to study polyhedral oligomeric silsesquioxanes (POSS), which can incorporate trifluoropropyl functional groups. While specific DSC data for this compound-derived POSS is not detailed in the available literature, studies on other POSS variants provide insight into the expected thermal events. For instance, analysis of poly(ε-caprolactone) nanocomposites containing various POSS types showed that the inclusion of these nanoparticles influences the thermal behavior of the polymer matrix. nih.gov DSC plots reveal shifts in melting temperatures and changes in crystallinity, indicating interactions between the POSS molecules and the polymer chains. mdpi.com For a bifunctional POSS molecule containing a trifluoropropyl group, a high melting temperature of around 270 °C was noted, highlighting the thermal stability imparted by such structures. metu.edu.tr

Table 1: Illustrative DSC Data for Fluorinated Silsesquioxane Materials This table presents representative data based on findings for related fluorinated compounds to illustrate the typical thermal properties measured by DSC.

Material System Thermal Event Temperature (°C) Reference
Fluorocyclic Silane in Silica Aerogel Exothermic Onset (Decomposition) ~395 rsc.org
Trifluoropropylisobutyl POSS Melting Temperature ~270 metu.edu.tr

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the structure of materials at the micro- and nanoscale. For materials incorporating this compound, electron microscopy provides direct evidence of nanoparticle morphology, dispersion, and surface topography.

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of materials. It is particularly valuable for characterizing nanoparticles, revealing their size, shape, and distribution within a matrix. nih.govuniupo.it

In the context of this compound-derived materials, TEM is used to examine fluorinated silica nanoparticles. Studies have shown that the co-condensation of this silane with a primary silica precursor like tetraethyl orthosilicate (B98303) (TEOS) allows for the synthesis of core-shell or functionalized mesoporous silica nanoparticles (MSNPs). researchgate.net TEM images from a study on fluorinated MSNPs, synthesized using a "F3-silane," demonstrate how the morphology is affected by the reactant ratio. As the mole ratio of TEOS to the fluorinated silane was decreased from 20:1 to 5:1, the resulting nanoparticles maintained a generally spherical shape but showed variations in their mesoporous structure. researchgate.net This confirms that this compound can be effectively incorporated into the nanoparticle structure during a one-pot synthesis. researchgate.net

Further reviews on fluorinated silica nanoparticles confirm that both top-down (surface functionalization of pre-formed silica nanoparticles) and bottom-up (co-condensation) methods yield particles that can be clearly visualized by TEM. researchgate.net The images typically show spherical particles, and the technique can be used to confirm the maintenance of the mesoporous structure after functionalization. uniupo.it

Table 2: TEM Observations of Fluorinated Silica Nanoparticles

Nanoparticle System Key Findings from TEM Analysis Reference
Fluorinated Mesoporous Silica Nanoparticles (F3-Silane) Spherical morphology; mesoporous structure confirmed. The structure varies with the TEOS:F3-silane mole ratio. researchgate.net
Amino-functionalized Mesoporous Silica Nanoparticles Spherical shape maintained after functionalization. No significant density difference observed between core and shell. nih.gov

Scanning Electron Microscopy (SEM) is a powerful tool for imaging the surface of materials, providing detailed information about topography, roughness, and the formation of films or coatings. For surfaces treated with this compound, SEM is crucial for understanding how the silane contributes to the final surface architecture, which is often linked to functional properties like hydrophobicity.

The application of fluorinated silica nanoparticles to create functional coatings on substrates like cotton fabric has been analyzed using SEM. nih.gov SEM images reveal that the deposition of these nanoparticles alters the fiber surface, creating a rougher, micro- and nanotextured surface. nih.govnih.gov This increased roughness is a key factor, along with the low surface energy of the fluorinated groups, in achieving superhydrophobicity. nih.gov

In the development of hydrophobic coatings, SEM is used to assess the uniformity and morphology of the applied film. nih.gov For instance, SEM analysis of films made from silane-based solutions can reveal whether the surface is flat and uniform or characterized by features like hills and valleys. researchgate.net This is important because a non-flat surface can influence the accuracy of other characterization methods, such as contact angle measurements. nih.gov Studies on silane films on silicon wafers have used SEM to identify the presence of nodules approximately 50-100 nm in diameter, indicating a specific nanoscale structural morphology. nih.gov

Surface Property Characterization

The primary application of this compound is to modify surface properties, particularly to impart hydrophobicity and oleophobicity. Characterizing these surface properties is therefore of paramount importance.

Contact angle goniometry is the standard method for quantifying the wettability of a surface. nih.gov It measures the angle a liquid droplet makes with a solid surface, with higher angles indicating lower wettability (i.e., greater repellency). The incorporation of the trifluoropropyl group from the silane is specifically designed to lower the surface energy, thereby increasing the contact angle with water and other liquids. nih.gov

Surfaces modified with this compound are expected to be highly hydrophobic. A patent for preparing hydrophobic coatings explicitly mentions the use of trifluoropropyl-trimethoxysilane to achieve contact angles greater than 150°, a condition known as superhydrophobicity. google.com Research comparing fluorinated and non-fluorinated silanes on mesoporous silica particles showed that the fluorinated silanes consistently produced higher water contact angles (WCAs). Specifically, particles modified with a branched trifluoropropyl-functionalized silane (TFP-TMOS) achieved higher WCAs than those with linear fluorinated silanes, demonstrating the influence of molecular structure on hydrophobicity. nih.gov

The effectiveness of silane treatments is often presented in tables comparing the contact angles of various liquids on treated versus untreated surfaces.

Table 3: Representative Water Contact Angle (WCA) Data for Silane-Modified Surfaces This table includes data for various silane treatments to illustrate the typical range of wettability achieved. The high contact angles for fluorinated silanes are noteworthy.

Surface/Silane Modifier Water Contact Angle (WCA) Reference
Unmodified Wood Fibers 103.4° researchgate.net
Dodecyltrimethoxysilane (DTMS) on Wood Fibers 139.7° researchgate.net
Trifluoropropyl-trimethoxysilane (TFPTMOS) in coating >150° (Superhydrophobic) google.com
TFP-TMOS modified Mesoporous Silica Particles >140° nih.gov

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of small particles and molecules in suspension or solution. researchgate.net For materials derived from this compound, DLS is essential for characterizing the initial sol—a colloidal suspension of nanoparticles—from which coatings or larger materials are often formed. It provides data on the average hydrodynamic diameter of the nanoparticles and their tendency to aggregate, which is summarized by the Polydispersity Index (PDI).

Table 4: Illustrative DLS Data for Nanoparticle Sols This table presents hypothetical but representative DLS data for a sol containing fluorinated silica nanoparticles to demonstrate the typical parameters measured.

Nanoparticle Sol System Average Hydrodynamic Diameter (Z-average, nm) Polydispersity Index (PDI)
Fluorinated Silica Nanoparticles in Ethanol (Hypothetical) 45 0.15

Computational and Theoretical Studies on Triethoxy 3,3,3 Trifluoropropyl Silane Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For Triethoxy(3,3,3-trifluoropropyl)silane, these calculations would provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule.

The presence of the electron-withdrawing trifluoromethyl (-CF3) group is expected to have a significant impact on the electronic properties of the silane (B1218182). DFT studies on similar fluorinated organic molecules have shown that the high electronegativity of fluorine atoms induces a strong negative inductive effect, polarizing the C-F and adjacent C-C bonds. researchgate.netmdpi.com This would lead to a partial positive charge on the silicon atom, enhancing its electrophilicity.

Calculations of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be crucial in predicting reactivity. The energy of the LUMO is anticipated to be lowered by the trifluoromethyl group, making the silicon atom more susceptible to nucleophilic attack, a key step in the hydrolysis process. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of the molecule.

The following table summarizes the expected trends in electronic properties based on quantum chemical calculations of analogous compounds.

PropertyExpected Trend for this compoundRationale
Si-O Bond LengthSlightly shorter compared to non-fluorinated analogsIncreased ionic character due to the inductive effect of the -CF3 group.
O-Si-O Bond AngleMinor deviations from tetrahedral geometrySteric and electronic effects of the substituents.
Mulliken Charge on SiMore positive than in non-fluorinated triethoxysilanesStrong electron-withdrawing nature of the trifluoropropyl group. mdpi.com
LUMO EnergyLoweredEnhanced electrophilicity of the silicon atom.
HOMO-LUMO GapPotentially altered, influencing reactivityIndicator of chemical stability and reactivity.

Molecular Dynamics Simulations for Interfacial Interactions and Polymer Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions at interfaces and within polymer matrices. mdpi.comresearchgate.net For this compound, MD simulations would be invaluable for understanding its role as a coupling agent and surface modifier.

At an interface, such as between a silica (B1680970) surface and a polymer matrix, the trifluoropropyl group is expected to orient away from the hydrophilic silica surface and towards the more hydrophobic polymer phase. This orientation would be driven by the hydrophobic and oleophobic nature of the fluorinated alkyl chain. MD simulations of mixed fluorocarbon/hydrocarbon silane monolayers have shown that the fluorinated chains exhibit distinct packing and orientation behaviors. nih.gov

When incorporated into a polymer matrix, the silane is expected to influence the polymer's chain dynamics and morphology. Simulations of polymers with fluorinated side chains have demonstrated that these groups can affect properties like the glass transition temperature and the diffusion of small molecules. mdpi.com The compatibility of the trifluoropropyl group with the polymer backbone would be a key factor determining the morphology and, consequently, the macroscopic properties of the composite material.

Modeling of Hydrolysis and Condensation Reaction Pathways

The performance of this compound as a coupling agent is fundamentally dependent on its hydrolysis and subsequent condensation reactions. Computational modeling can elucidate the mechanisms and kinetics of these processes.

Theoretical studies on the hydrolysis of fluorosilanes have indicated that the reaction mechanism is complex and can be influenced by the presence of water dimers or clusters, which can lower the activation energy. nih.govresearchgate.net The hydrolysis of the ethoxy groups in this compound would proceed via nucleophilic attack of water on the silicon atom, leading to the formation of silanol (B1196071) groups (-Si-OH) and the release of ethanol (B145695). The enhanced electrophilicity of the silicon atom, as suggested by quantum chemical calculations, would likely facilitate this process.

Following hydrolysis, the resulting silanols can undergo condensation to form siloxane (Si-O-Si) bonds, either with other silanol molecules or with hydroxyl groups on a substrate surface. researchgate.net Theoretical studies on the condensation of other alkoxysilanes have shown that the reaction can proceed through various pathways, leading to the formation of linear or cyclic oligomers before forming a cross-linked network. ncsu.edu The presence of the bulky and hydrophobic trifluoropropyl group may influence the rate and extent of condensation due to steric hindrance and altered intermolecular interactions.

Prediction of Material Properties and Structure-Property Relationships

A key application of computational studies is to establish structure-property relationships, which can guide the design of new materials with desired characteristics. nih.govmdpi.comresearchgate.netmdpi.com For materials modified with this compound, simulations can predict a range of properties.

In coatings, the presence of the trifluoropropyl group at the surface is expected to impart low surface energy, leading to hydrophobicity and oleophobicity. mdpi.commdpi.com MD simulations can be used to calculate the contact angle of water and other liquids on a simulated surface modified with this silane, providing a quantitative measure of its repellency. nih.gov

For polymer composites, MD simulations can be employed to predict mechanical properties such as Young's modulus, tensile strength, and glass transition temperature. researchgate.netsemanticscholar.org The simulations would reveal how the silane coupling agent, through its interaction with both the filler and the polymer matrix, influences the stress distribution and energy dissipation mechanisms within the material. The strength of the interfacial bonding between the silane-modified filler and the polymer is a critical factor that can be assessed through simulation. mdpi.com

The following table outlines material properties that can be predicted and the corresponding insights that can be gained from computational studies.

Material PropertyComputational MethodPredicted Insights
Surface Energy of CoatingsMolecular DynamicsHydrophobicity, oleophobicity, and contact angle. mdpi.com
Mechanical Properties of CompositesMolecular DynamicsYoung's modulus, tensile strength, and adhesion at the interface. researchgate.net
Thermal StabilityMolecular DynamicsGlass transition temperature and coefficient of thermal expansion.
Barrier Properties of FilmsMolecular DynamicsPermeability to gases and liquids. mdpi.com

Q & A

Q. What are the standard synthetic routes for preparing triethoxy(3,3,3-trifluoropropyl)silane, and how is reaction progress monitored?

The synthesis typically involves hydrosilylation of 3,3,3-trifluoropropene with triethoxysilane in the presence of a platinum catalyst. Reaction progress is monitored via gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR) to track the disappearance of Si-H bonds (~2100 cm⁻¹) and the formation of Si-C bonds. Post-reaction purification employs fractional distillation under reduced pressure to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Confirms the trifluoropropyl group (δ ~1.8–2.5 ppm for CH₂CF₃ protons; δ ~120–125 ppm for CF₃ carbon).
  • ¹⁹F NMR : A singlet near -65 ppm verifies the CF₃ group.
  • FTIR : Peaks at ~1100 cm⁻¹ (Si-O-C) and ~700 cm⁻¹ (C-F stretching).
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 261 confirms the molecular weight .

Q. How is this compound applied in surface functionalization of inorganic substrates?

The compound reacts with hydroxylated surfaces (e.g., silica, metals) via hydrolysis-condensation, forming stable Si-O-M bonds. For example, on TiO₂ nanoparticles, ethoxy groups hydrolyze to silanols, which condense with surface -OH groups. This introduces fluorinated chains, enhancing hydrophobicity. Process optimization includes pH control (acidic for hydrolysis) and anhydrous conditions to minimize premature polymerization .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrophobicity measurements when using this compound for aerogel modification?

Discrepancies in contact angle data (e.g., 108° vs. 135°) arise from variations in silane:precursor ratios, drying methods, or substrate porosity. A systematic study should:

  • Vary molar ratios (e.g., 4:1 to 12:1 silane:hexane) to identify optimal grafting density.
  • Use supercritical CO₂ drying to preserve pore structure vs. ambient drying.
  • Characterize with BET analysis for surface area and SEM for pore uniformity .

Q. What strategies improve grafting density of this compound on MXenes without inducing oxidation?

Covalent functionalization of MXenes requires:

  • Pre-treatment : Argon plasma to activate surface sites without oxidation.
  • Reaction conditions : Low-temperature (~40°C), anhydrous toluene solvent, and 24-hour reaction time.
  • Post-functionalization analysis : XPS to confirm Si-O-Ti bonds and absence of MXene oxidation (Ti²⁺/Ti³⁺ peaks unchanged). Compare with control samples functionalized with APTMS for electron-donating vs. fluorinated electron-withdrawing effects .

Q. How does thermal stability of this compound-derived coatings vary with curing protocols?

Thermogravimetric analysis (TGA) under nitrogen reveals:

  • Ambient-cured coatings : Decompose at ~250°C due to residual ethoxy groups.
  • Thermally cured (150°C, 2 hrs) : Stability up to ~320°C, as crosslinking forms Si-O-Si networks.
  • UV-cured : Faster curing but lower stability (~290°C) due to incomplete condensation. Data contradictions may arise from residual solvent or catalyst traces; FTIR monitoring of Si-O-Si (~1050 cm⁻¹) is critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.